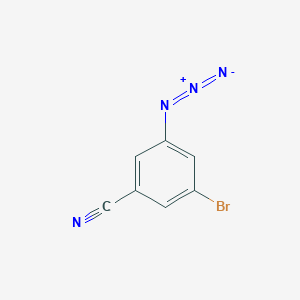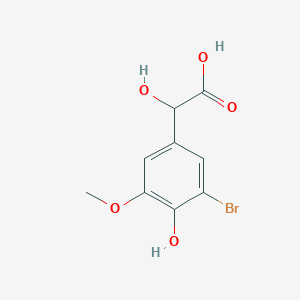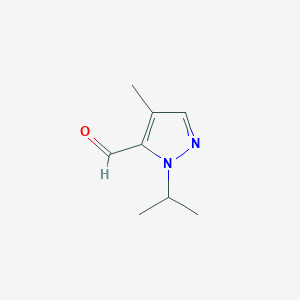
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C6H7Cl2N3 and a molecular weight of 192.05 g/mol . This compound is part of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6 of the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
The synthesis of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be achieved through several methods. One efficient method involves microwave-assisted regioselective amination of 3,6-dichloropyridazines . This method provides a general and selective approach to synthesizing the compound, starting from methyl-substituted pyridazines. The reaction conditions typically involve the use of microwave irradiation to facilitate the amination process, resulting in high yields and selectivity.
化学反应分析
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pyridazine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-YL)vinyl-amine: This compound has a vinyl group instead of an ethylamine group, leading to different reactivity and applications.
3,6-Dichloropyridazine: The parent compound without the ethylamine group, used as a starting material for various derivatives.
5-Methyl-pyridazin-3-amine: A related compound with a methyl group at position 5, showing different chemical and biological properties.
属性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2-(3,6-dichloropyridazin-4-yl)ethanamine |
InChI |
InChI=1S/C6H7Cl2N3/c7-5-3-4(1-2-9)6(8)11-10-5/h3H,1-2,9H2 |
InChI 键 |
ITPXRCMFQSUAPA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN=C1Cl)Cl)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


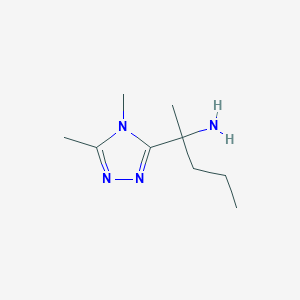
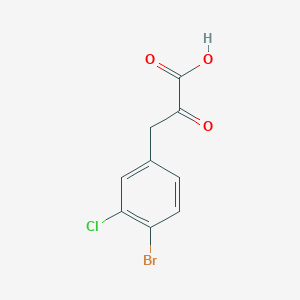
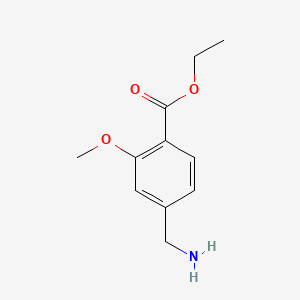

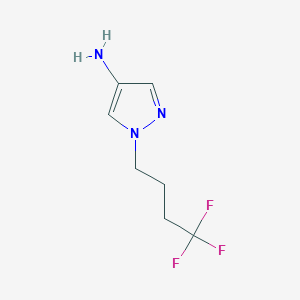

![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)


